molecular formula C23H18N6O2 B2561295 3-hydroxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide CAS No. 890937-69-6

3-hydroxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide

Cat. No.: B2561295
CAS No.: 890937-69-6
M. Wt: 410.437
InChI Key: CFRZKUBNTCKCDN-UHFFFAOYSA-N
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Description

3-hydroxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthalene ring, a pyrazolo[3,4-d]pyrimidine moiety, and a carbohydrazide group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

The synthesis of 3-hydroxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-hydroxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

3-hydroxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-hydroxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide include other pyrazolo[3,4-d]pyrimidine derivatives such as:

The uniqueness of 3-hydroxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide lies in its specific structural features and the presence of the naphthalene ring, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

3-hydroxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c1-14-5-4-8-17(9-14)29-22-19(12-26-29)21(24-13-25-22)27-28-23(31)18-10-15-6-2-3-7-16(15)11-20(18)30/h2-13,30H,1H3,(H,28,31)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRZKUBNTCKCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC5=CC=CC=C5C=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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